molecular formula C7H15Cl2N B3054833 n,n-bis(2-chloroethyl)propan-1-amine CAS No. 621-68-1

n,n-bis(2-chloroethyl)propan-1-amine

Cat. No.: B3054833
CAS No.: 621-68-1
M. Wt: 184.1 g/mol
InChI Key: XPOTXXGDCPYFGR-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)propan-1-amine is a chemical compound with the molecular formula C7H15Cl2N. It is known for its use in various chemical reactions and applications in scientific research. The compound has a molecular weight of 184.107 g/mol and a boiling point of 159.6°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2-chloroethyl)propan-1-amine can be synthesized through the reaction of diethanolamine with thionyl chloride. The reaction involves dissolving thionyl chloride in chloroform and adding a mixture of diethanolamine and chloroform at temperatures below 0°C. The reaction mixture is then stirred at room temperature and heated to 60-65°C to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of amines or alcohols, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

N,N-bis(2-chloroethyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)propan-1-amine involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including cytotoxicity and inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)propan-2-amine
  • N,N-bis(2-chloroethyl)ethan-1-amine
  • N,N-bis(2-chloroethyl)methanamine

Uniqueness

N,N-bis(2-chloroethyl)propan-1-amine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its chloroethyl groups make it particularly reactive in nucleophilic substitution reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOTXXGDCPYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211156
Record name Propylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-68-1
Record name Propylamine, N,N-bis(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylamine, N,N-bis(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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